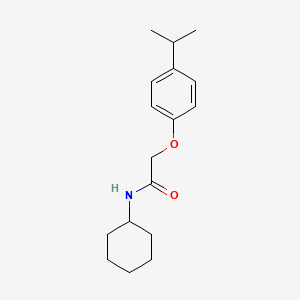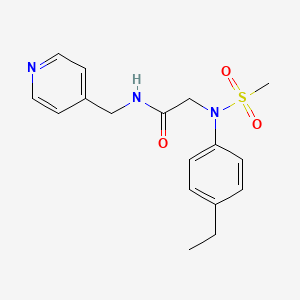![molecular formula C15H19ClN2O2 B5854667 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5854667.png)
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide, also known as CEP-33779, is a small molecule inhibitor of the NF-κB pathway. The NF-κB pathway is a signaling pathway that regulates the expression of genes involved in inflammation, immune response, and cell survival. CEP-33779 has been shown to have potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other conditions.
Mecanismo De Acción
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide works by inhibiting the activity of the IKKβ kinase, which is a key regulator of the NF-κB pathway. By blocking the activation of NF-κB, 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide can reduce the expression of pro-inflammatory cytokines and other genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory and anti-tumor effects, 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to reduce oxidative stress, improve insulin sensitivity, and protect against ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is its specificity for the IKKβ kinase and the NF-κB pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is its relatively low potency compared to other IKKβ inhibitors, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide. One area of interest is the development of more potent and selective inhibitors of the IKKβ kinase and the NF-κB pathway. Another area of interest is the investigation of the role of the NF-κB pathway in various disease states, and the potential therapeutic applications of IKKβ inhibitors like 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide in these conditions. Finally, there is interest in exploring the potential use of 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide in combination with other drugs or therapies to enhance its effectiveness.
Métodos De Síntesis
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide can be synthesized using a multi-step process that involves the reaction of 3-chloroaniline with ethyl acrylate, followed by the addition of morpholine and subsequent purification steps. The final product is a white powder that is soluble in DMSO and other organic solvents.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been extensively studied in preclinical models of inflammation, cancer, and other diseases. In vitro studies have shown that 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide inhibits the activation of NF-κB and downstream cytokine production in response to various stimuli. In vivo studies have demonstrated that 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide can reduce inflammation and tumor growth in animal models.
Propiedades
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-14-3-1-2-13(12-14)4-5-15(19)17-6-7-18-8-10-20-11-9-18/h1-5,12H,6-11H2,(H,17,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFYOOKCQNYULO-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)







![methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5854653.png)
![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)


![N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5854672.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)